molecular formula C17H13N3O3S2 B2969025 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-63-4

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2969025
CAS No.: 862976-63-4
M. Wt: 371.43
InChI Key: BUBYUBWYKQAMGE-UHFFFAOYSA-N
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Description

This compound features a tricyclic framework (dioxa-thia-azatricyclo[7.3.0.0³,⁷]) fused with a 4-ethoxybenzothiazole moiety. Its molecular complexity arises from the interplay of heteroatoms (O, S, N) and fused aromatic systems, which confer unique electronic and steric properties.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-2-21-10-4-3-5-13-15(10)19-17(24-13)20-16-18-9-6-11-12(23-8-22-11)7-14(9)25-16/h3-7H,2,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBYUBWYKQAMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Tricyclic Framework Analogues

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide
  • Structural Differences : Replaces the 4-ethoxybenzothiazole group with a 4-methoxybenzamide.
  • Molecular Formula : C₁₆H₁₂N₂O₄S (MW 328.34) vs. the target compound’s likely formula (estimated C₁₇H₁₄N₂O₃S₂, MW ~366.43).
  • The benzamide moiety may alter hydrogen-bonding interactions with biological targets .
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine
  • Structural Differences: Substitutes the benzothiazole with a phenyl group and introduces a dimethylaminoethyl side chain.

Benzothiazole-Containing Derivatives

N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
  • Structural Differences : Lacks the tricyclic core but shares the benzothiazole motif.
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine
  • Synthetic Pathway: Synthesized via cyclization of p-nitro acetophenone and thiourea.
  • Key Contrast : Simpler structure with a single thiazole ring; the tosyl group introduces sulfonamide functionality, which may enhance metabolic stability compared to ethoxy substituents .

Computational Clustering

  • Butina Algorithm : Compounds with the tricyclic core and benzothiazole groups would cluster together due to topological similarity, suggesting overlapping target profiles (e.g., enzyme inhibition or CNS activity) .
  • Electronic Properties : The ethoxy group in the target compound introduces moderate electron-donating effects compared to methoxy or nitro groups, influencing charge distribution and binding affinity .

Pharmacological and Functional Insights

Property Target Compound 4-Methoxybenzamide Analogue Nitro-Thiadiazole Derivative
Molecular Weight ~366.43 328.34 445.5
Key Functional Groups Ethoxybenzothiazole Methoxybenzamide Nitrophenyl-thiadiazole
Solubility (Predicted) Moderate (logP ~3.5) Higher (logP ~2.8) Low (logP ~4.2)
Bioactivity Potential CNS modulation Unknown Antinociceptive

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antitumor Properties

Recent studies have highlighted the compound's potential as an antitumor agent . For instance, compounds with structural similarities to benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds featuring benzothiazole moieties have been evaluated for their antiproliferative activity , showing promising results against lung adenocarcinoma cell lines (A549) and mouse fibroblast cell lines (NIH/3T3) .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The benzothiazole core is known to interact with various biological targets, including enzymes involved in cancer progression. This interaction can disrupt critical signaling pathways that promote tumor growth .
  • Induction of Apoptosis : Studies indicate that the compound may induce programmed cell death (apoptosis) in cancer cells. Flow cytometry analyses have shown increased apoptotic cell levels upon treatment with similar benzothiazole derivatives .
  • Anticholinesterase Activity : Some derivatives of benzothiazole have been screened for their ability to inhibit acetylcholine and butyrylcholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .

Summary of Research Findings

Research has consistently shown that compounds related to this compound exhibit a range of biological activities:

Activity Description Reference
AntitumorSignificant cytotoxicity against A549 and NIH/3T3 cell lines
Enzyme InhibitionInteraction with key enzymes affecting cancer growth
Apoptosis InductionInduces apoptosis in treated cancer cells
AnticholinesteraseInhibitory effects on acetylcholine and butyrylcholinesterase

Study 1: Antitumor Activity Evaluation

In a study evaluating novel triazine derivatives with benzothiazole structures, one compound demonstrated a high level of cytotoxicity with an IC50 value indicative of strong antitumor potential . The study utilized flow cytometry to assess the mechanism of action and confirmed that the compound led to increased apoptotic cells compared to untreated controls.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction profiles of various benzothiazole derivatives with specific enzymes implicated in cancer pathways. The findings revealed that certain structural modifications enhanced enzyme binding affinity and improved biological activity . This suggests that further exploration of structural analogs could yield compounds with enhanced therapeutic profiles.

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